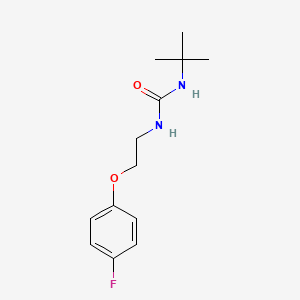

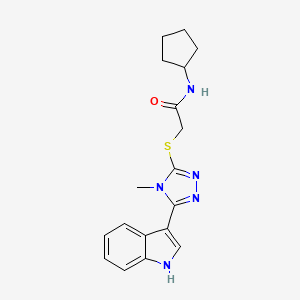

![molecular formula C18H14F3N3O2S2 B2431289 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 893985-42-7](/img/structure/B2431289.png)

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring, which is a fused ring system containing an imidazole ring and a thiazole ring . The compound also has a trifluoromethyl group and a benzenesulfonamide moiety .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions . For example, imidazo[2,1-b]thiazoles can be synthesized through a nanoclay-catalyzed tandem conjugate addition-cyclodehydration of cyclic thioureas with dielectrophiles .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole ring, the trifluoromethyl group, and the benzenesulfonamide moiety . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the imidazo[2,1-b]thiazole ring might undergo reactions typical of heterocyclic compounds .Aplicaciones Científicas De Investigación

Synthesis and Therapeutic Potential

Anti-inflammatory and Analgesic Applications : The synthesis of celecoxib derivatives, structurally similar to the compound , has shown potential for anti-inflammatory and analgesic activities. These derivatives have been evaluated for their therapeutic effects without causing significant tissue damage in liver, kidney, colon, and brain, suggesting a safer profile compared to traditional treatments (Küçükgüzel et al., 2013).

Anticancer and Antitumor Activity : Novel sulfonamide derivatives incorporating benzothiazole and thiadiazole moieties have been synthesized and assessed for their in vitro antitumor activity. Certain derivatives have shown remarkable activity and selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, indicating their potential in cancer therapy (Sławiński & Brzozowski, 2006).

Enzyme Inhibition for Therapeutic Applications : The compound and its derivatives have been researched for their ability to inhibit human carbonic anhydrase isozymes, which play a critical role in various physiological processes. Inhibitors targeting these enzymes have applications in treating conditions such as glaucoma, edema, and certain cancers (Alafeefy et al., 2015).

Antimicrobial and Antiviral Effects : Research into sulfonamide derivatives has also explored their antimicrobial and antiviral potential. For instance, thiazolyl and thiadiazolyl derivatives of 1H-pyrazole have demonstrated anti-inflammatory activity and showed selective inhibitory activity towards COX-2 enzyme, along with possessing antimicrobial effects (Bekhit et al., 2008).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S2/c19-18(20,21)13-2-1-3-15(10-13)28(25,26)23-14-6-4-12(5-7-14)16-11-24-8-9-27-17(24)22-16/h1-7,10-11,23H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLIKRXOJZRNML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

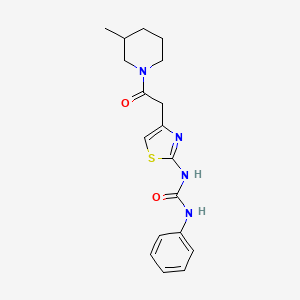

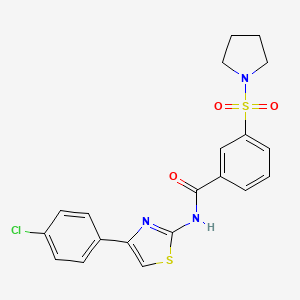

![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)

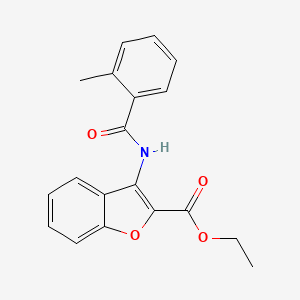

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2431212.png)

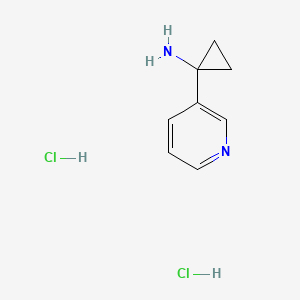

![[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine](/img/structure/B2431213.png)

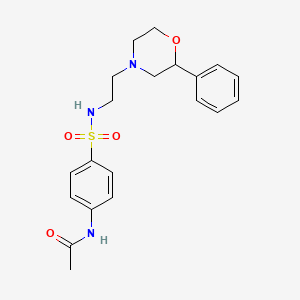

![N-(3-hydroxypropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2431215.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2431220.png)

![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)

![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)